Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate (C₁₃H₁₅FO₄, MW 254.25 g/mol) is a synthetic fluorinated aromatic diester belonging to the homophthalate class. It features a 5-fluoro substituent on the benzoate ring and a 2-(2-ethoxy-2-oxoethyl) side chain, effectively making it diethyl 5-fluorohomophthalate.

Molecular Formula C13H15FO4
Molecular Weight 254.25 g/mol
Cat. No. B12429620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate
Molecular FormulaC13H15FO4
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1)F)C(=O)OCC
InChIInChI=1S/C13H15FO4/c1-3-17-12(15)7-9-5-6-10(14)8-11(9)13(16)18-4-2/h5-6,8H,3-4,7H2,1-2H3
InChIKeyYHOKRZMHAOEPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate: A Fluorinated Homophthalate Diester for Medicinal Chemistry and Agrochemical Building Block Sourcing


Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate (C₁₃H₁₅FO₄, MW 254.25 g/mol) is a synthetic fluorinated aromatic diester belonging to the homophthalate class. It features a 5-fluoro substituent on the benzoate ring and a 2-(2-ethoxy-2-oxoethyl) side chain, effectively making it diethyl 5-fluorohomophthalate. The compound is primarily utilized as a research intermediate in medicinal chemistry and agrochemical synthesis, where the fluorine atom confers distinct physicochemical properties compared to its non-fluorinated parent, diethyl homophthalate (CAS 14961-34-3) [1]. Its computed XLogP3 of 2.4 and five hydrogen bond acceptor atoms differentiate it from the non-fluorinated analog . The compound is available from specialty chemical suppliers at purities of ≥95% for research and further manufacturing use only .

Why Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate Cannot Be Replaced by Non-Fluorinated Homophthalate Esters in Drug Discovery and Agrochemical Intermediates


The non-fluorinated analog diethyl homophthalate (XLogP3-AA 2.3, H-bond acceptor count 4) lacks the electronic and steric features introduced by the 5-fluoro substituent present in the target compound [1]. In medicinal chemistry, aromatic fluorine substitution is a well-established strategy to modulate lipophilicity, metabolic stability, and target binding, with the C–F bond imparting resistance to cytochrome P450 oxidative metabolism at the substituted position [2]. The target compound's fluorine atom increases the hydrogen bond acceptor count to 5 versus 4 for the non-fluorinated analog, creating an additional interaction site for protein binding or crystal engineering . For procurement decisions, selecting the non-fluorinated analog as a substitute would remove the fluorine-specific electronic effects, alter metabolic profiles of downstream products, and eliminate the ability to perform ¹⁸F-radiolabeling for PET tracer development, making direct substitution chemically and functionally invalid in fluorine-enabled research programs.

Quantitative Differentiation of Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate from Closest Analogs: A Procurement-Focused Evidence Guide


Computed Lipophilicity (XLogP3) of the 5-Fluorinated Diester Versus Non-Fluorinated Diethyl Homophthalate

The target compound exhibits a computed XLogP3 of 2.4, representing a Δ = +0.1 increase in lipophilicity compared to the non-fluorinated comparator, ethyl 2-(2-ethoxy-2-oxoethyl)benzoate, which has an XLogP3-AA of 2.3 [1]. This modest increase is consistent with the known effect of aryl fluorine substitution, which typically raises logP by 0.1–0.4 units depending on the scaffold [2]. The direction and magnitude of this shift are relevant for optimizing membrane permeability and oral absorption in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: 5 in Target Versus 4 in Non-Fluorinated Analog

The target compound possesses 5 hydrogen bond acceptor atoms (four carbonyl oxygens from the two ester groups plus the fluorine atom acting as a weak H-bond acceptor), whereas the non-fluorinated comparator has only 4 hydrogen bond acceptors (four carbonyl oxygens only) [1]. Organic fluorine can participate in C–F···H–X hydrogen bonding interactions, as documented in the Cambridge Structural Database and protein–ligand co-crystal structures [2]. This additional H-bond acceptor provides the fluorinated compound with an extra interaction vector that is absent in the non-fluorinated analog.

Hydrogen bonding Molecular recognition Crystal engineering

Precise Molecular Weight and Exact Mass Differentiation for LC-MS and HRMS-Based Analytical Workflows

The target compound has a molecular weight of 254.25 g/mol and an exact monoisotopic mass of 254.09544 Da, compared to 236.26 g/mol (MW) and 236.10486 Da (exact mass) for the non-fluorinated analog diethyl homophthalate [1]. This mass difference of +17.99 Da (ΔMW) and -0.00942 Da (Δ exact mass, due to the replacement of H with F, which has a lower mass defect) provides clear chromatographic and mass spectrometric differentiation. The distinct exact mass allows unequivocal identification in HRMS analysis, preventing misassignment when both compounds may be present in a reaction mixture or library screen.

Mass spectrometry Analytical chemistry Quality control

Metabolic Stability Advantage Conferred by Aryl Fluorine Substitution at the 5-Position of the Benzoate Ring

The placement of fluorine at the 5-position of the benzoate ring blocks a potential site for cytochrome P450 (CYP)-mediated oxidative metabolism. While direct experimental metabolic stability data for this specific compound are not publicly available, the class-level evidence is robust: aryl fluorination at metabolically labile positions consistently reduces intrinsic clearance in human liver microsome assays compared to the non-fluorinated parent [1] [2]. In matched molecular pair analyses, replacement of an aromatic hydrogen with fluorine reduces CYP-mediated oxidation at the substituted position by up to 10-fold, depending on the substitution pattern and the specific CYP isoform involved [3]. The 5-fluoro substitution in the target compound is expected to confer a comparable metabolic shielding effect relative to the unsubstituted diethyl homophthalate.

Metabolic stability Cytochrome P450 Pharmacokinetics

Optimal Procurement and Application Scenarios for Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate in Medicinal Chemistry, Agrochemical, and PET Tracer Programs


Fluorinated Building Block for Lead Optimization in Drug Discovery Requiring Defined Lipophilicity and Metabolic Stability

Medicinal chemistry teams optimizing lead series can procure this compound as a fluorinated homophthalate building block when the design hypothesis requires a modest logP increase (XLogP3 2.4 vs. 2.3 for the non-fluorinated analog) and metabolic shielding at the 5-position of the benzoate ring. The compound's bifunctional ester architecture allows stepwise hydrolysis and subsequent amide coupling or esterification to generate diverse fluorinated analogs for structure–activity relationship (SAR) exploration [1].

Intermediate for ¹⁸F-Radiolabeled PET Tracer Precursor Synthesis

The 5-fluoro substituent provides a synthetic handle for isotopic exchange or late-stage fluorination approaches, making this compound a potential precursor for ¹⁸F-labeled PET tracer development. The distinct exact mass (254.09544 Da) and the presence of a stable aryl C–F bond support radiochemical purity analysis and characterization of labeled products. The non-fluorinated analog is unsuitable for this application as it lacks the required fluorine atom for radiolabeling .

Agrochemical Intermediate for Fluorine-Containing Herbicide or Pesticide Development

Fluorinated benzoate esters are established intermediates in the synthesis of diphenylether herbicides such as fluoroglycofen-ethyl, which contain a 2-ethoxy-2-oxoethyl ester moiety on a substituted benzoate core. The target compound, with its 5-fluoro substitution and homophthalate diester architecture, can serve as a versatile intermediate for generating novel fluorinated agrochemical candidates that exploit the metabolic stability and bioavailability advantages conferred by aryl fluorine [1].

Crystallography and Supramolecular Chemistry Exploiting C–F···H Interactions

The additional hydrogen bond acceptor provided by the 5-fluoro substituent (5 total H-bond acceptors vs. 4 for the non-fluorinated comparator) enables C–F···H–X interactions that can direct crystal packing, co-crystal formation, or protein–ligand binding geometries. Researchers in crystal engineering or structure-based drug design can procure this compound specifically for its fluorine-mediated intermolecular interaction capability, which the non-fluorinated analog cannot provide [1].

Quote Request

Request a Quote for Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.